REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6](I)[CH:7]=1.[OH-:12].[Na+].N1C=CC=CC=1.O>Cl.C(#N)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([OH:12])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)I)C(C)=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Cu2O
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
Then, the organic compound was extracted into ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 1N hydrochloric acid (200 mL) and brine solution (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous magnesium sulfate and filtration of the drying agent and concentration of the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
gave the crude dark brown solid which
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
DISSOLUTION
|
Details
|
it did not dissolve completely
|
Type
|
CUSTOM
|
Details
|
Only few solids were formed
|
Type
|
FILTRATION
|
Details
|
they were coolected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
Then, the mother liquor was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the dark brown solids were now dissolved in acetonitrile (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
it was treated with charcoal
|
Type
|
CUSTOM
|
Details
|
to remove some color
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 965 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |